

Comprehensive Technical Guide: Pharmacokinetic Properties of Cefetamet Pivoxil

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Compound Focus: Cefetamet Pivoxil Hydrochloride

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Introduction to Cefetamet Pivoxil

Cefetamet pivoxil is an orally administered prodrug ester of the active antibacterial compound **cefetamet**, classified as a **third-generation cephalosporin**. It was developed to overcome the limited oral absorption of parent cephalosporin molecules while maintaining extended spectrum activity against common pathogens. The prodrug strategy enables effective oral therapy for various community-acquired infections, particularly respiratory and urinary tract infections. After oral administration, cefetamet pivoxil undergoes complete hydrolysis during first-pass metabolism to release the active metabolite cefetamet, which exhibits enhanced stability against β -lactamases compared to penicillins and earlier generation cephalosporins [1] [2].

The pharmacokinetic profile of cefetamet pivoxil has been extensively characterized in healthy adult volunteers, special populations, and pediatric patients, establishing its therapeutic utility across diverse demographic groups. Its antibacterial spectrum is comparable to cefotaxime but with notably poor activity against staphylococci, making it particularly suitable for targeted therapy against susceptible organisms while potentially reducing selection pressure for resistance among non-target species [3] [1]. This comprehensive review summarizes the pharmacokinetic properties, experimental methodologies, and clinical implications of cefetamet pivoxil therapy for research and development professionals.

Fundamental Pharmacokinetic Parameters

Quantitative Pharmacokinetic Profile

Extensive clinical studies involving 152 healthy volunteers have established the fundamental pharmacokinetic parameters for cefetamet following intravenous administration, reflecting the disposition characteristics of the active compound independent of absorption variables [1] [2].

Table 1: Fundamental Pharmacokinetic Parameters of Cefetamet After Intravenous Administration

Parameter	Mean Value \pm SD	Units	Conditions & Notes
Total Body Clearance	136 \pm 23.6	mL/min	Linear over 133-2650 mg dose range [4]
Renal Clearance	119 \pm 18.2	mL/min	Primary elimination pathway [4]
Nonrenal Clearance	17 \pm 5.4	mL/min	Presumably metabolism/secretion [1]
Volume of Distribution (Vss)	0.29 \pm 0.023	L/kg	Consistent with β -lactam antibiotics [4]
Elimination Half-life	2.2 \pm 0.18	hours	Monoexponential decline [1] [4]
Urinary Recovery	88 \pm 11	% of dose	Unchanged drug in urine [1]
Protein Binding	Not extensive	%	Specifically noted as minimal [1]

Absorption Characteristics

The bioavailability of cefetamet pivoxil has been systematically evaluated under various conditions, revealing significant food effects and formulation-dependent absorption patterns.

Table 2: Absorption Parameters of Cefetamet Pivoxil Formulations

Parameter	Tablet Formulation (Fasted)	Tablet Formulation (Fed)	Syrup Formulation	Units
Absolute Bioavailability	31 ± 7 [4]	44 ± 4 [4] to 50-60% [1]	38-47% [1]	% of dose
Time to Peak (Tmax)	3.0 ± 0.6 [4]	4.8 ± 0.4 [4]	Not specified	hours
Peak Concentration (Cmax)	4.86 ± 1.35 (500mg) [5]	5.76 ± 1.50 (with cisapride) [5]	Not specified	mg/L
Urine Recovery (24h)	41.9 ± 3.8 [5]	Similar increase as bioavailability	Not specified	% of dose

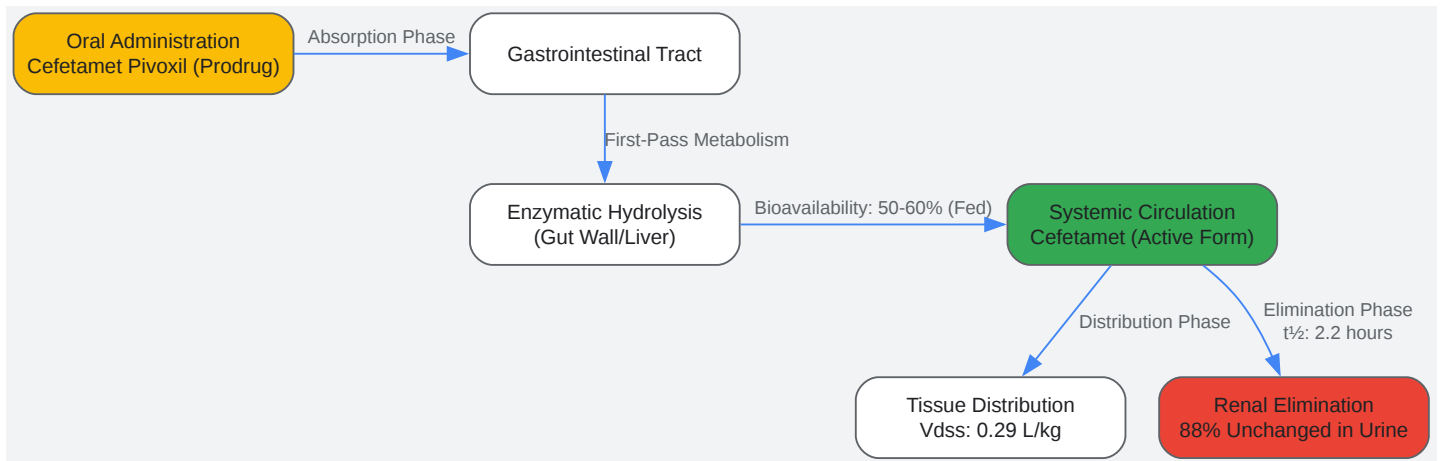
Dose Proportionality and Linearity

Pharmacokinetic studies demonstrate that cefetamet follows **linear pharmacokinetics** when administered intravenously, with dose-proportional increases in AUC and parameters independent of dose across the range of 133 to 2,650 mg [4]. However, oral administration of the prodrug cefetamet pivoxil exhibits **dose-dependent absorption characteristics**, with the extent of absorption decreasing as doses increase from 500 to 2,000 mg [6].

- **Dose Normalization:** Area Under Curve (AUC) dose-normalized values decreased by an average of 10.3% over the dose range of 500-2,000 mg [6]
- **Absorption Rate:** Time to maximum concentration (Tmax) delayed from 4.0 ± 0.81 to 4.88 ± 0.96 hours with increasing doses [6]
- **Clinical Relevance:** Despite statistical significance, these changes are not considered clinically consequential due to magnitude comparable to intragroup variations [6]

Metabolic Pathway and Pharmacokinetic Profile

The pharmacokinetic profile of cefetamet pivoxil demonstrates a classic prodrug activation pattern, with rapid conversion to the active moiety and predictable elimination characteristics. The following diagram illustrates the complete metabolic pathway and pharmacokinetic behavior from administration to elimination.



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Figure 1: Complete pharmacokinetic pathway of cefetamet pivoxil from oral administration to elimination, illustrating the prodrug activation and elimination characteristics.

Experimental Methodologies

Key Clinical Study Designs

The pharmacokinetic profile of cefetamet pivoxil has been characterized through rigorously controlled clinical trials employing standardized methodologies across multiple research centers.

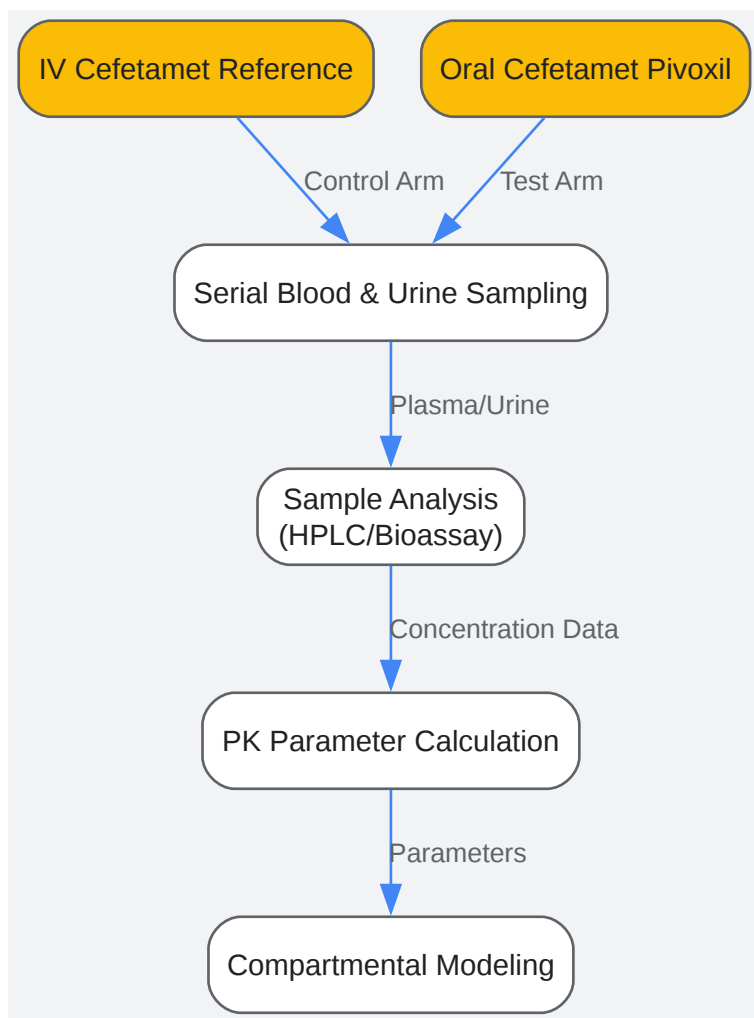
Table 3: Methodological Approaches in Key Pharmacokinetic Studies

Study Focus	Design	Subjects	Analytical Method	Key Measurements
Absolute Bioavailability	Randomized, crossover [4]	Healthy males	HPLC [6]	Plasma concentrations, urinary recovery

Study Focus	Design	Subjects	Analytical Method	Key Measurements
Food Effects	Controlled meal timing [4]	Normal volunteers	Validated bioassay [5]	AUC, Cmax, Tmax under fed/fasted
Dose Proportionality	4x4 Latin square [6]	16 males (24.5±2.1y)	HPLC [6]	Dose-normalized AUC, urinary excretion
Drug Interactions	Double-blind, 3-way crossover [5]	12 healthy males	Bioassay [5]	Serum concentrations, urine recovery
Pediatric Pharmacokinetics	Open-label, sparse sampling [7]	Infants (3.5-17.3mo)	Specific assay [7]	Clearance maturation modeling

Analytical Techniques and Bioavailability Assessment

The experimental workflow for determining cefetamet pivoxil pharmacokinetics involves specific methodological considerations that impact data interpretation and clinical application.



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Figure 2: Experimental workflow for pharmacokinetic studies of cefetamet pivoxil, showing parallel assessment of intravenous and oral formulations.

- **Bioavailability Calculation:** Absolute bioavailability determined by comparing $AUC(0-\infty)$ after oral administration to intravenous reference, applying the formula: $F = (AUC_{po} \times Dose_{iv}) / (AUC_{iv} \times Dose_{po}) \times 100\%$ [4]
- **Analytical Specificity:** Early studies employed validated bioassay methods [5], while later investigations used high-performance liquid chromatography (HPLC) with specific detection [6]
- **Sampling Protocols:** Intensive sampling regimens typically extended to 12-24 hours post-dose, capturing complete absorption and elimination profiles [4] [5]

Special Population Considerations

Renal Impairment

Renal function significantly impacts cefetamet elimination, requiring dosage adjustment in patients with compromised kidney function [1] [2].

- **Clearance Relationship:** Cefetamet clearance correlates directly with creatinine clearance, with reductions requiring dose modifications when $\text{CrCl} < 40 \text{ mL/min/1.73m}^2$ [2]
- **Elimination Pathway:** Predominantly renal (88% recovered unchanged in urine) via glomerular filtration with possible minor tubular secretion [1]
- **Dosing Adjustment:** Recommended for patients with creatinine clearance below $40 \text{ mL/min/1.73m}^2$ [2]

Pediatric Population

Pediatric pharmacokinetics differ substantially from adults due to maturation processes affecting drug disposition [7].

- **Bioavailability:** Syrup formulation absorption was $38 \pm 19\%$ in infants, comparable to children and adults [7]
- **Half-life Extension:** Plasma half-life of intravenous cefetamet was 3.03 ± 0.96 hours in infants, longer than in children aged 3-12 years [7]
- **Maturation Model:** Clearance capacity increases from birth to 5 years by a factor of 4.5, progressing exponentially with a half-life of 14 months [7]

Geriatric Population and Hepatic Impairment

Limited data suggest no clinically significant pharmacokinetic alterations in elderly patients or those with liver disease.

- **Age Independence:** Pharmacokinetics of cefetamet were independent of age in populations under 75 years [1] [2]
- **Hepatic Stability:** Liver disease did not significantly alter cefetamet disposition, consistent with minimal hepatic elimination [2]

Clinical Implications and Clinical Pharmacokinetics

The established pharmacokinetic profile of cefetamet pivoxil supports its clinical application in specific infectious disease scenarios while highlighting important limitations.

Therapeutic Applications

- **Respiratory Infections:** Effective against major respiratory pathogens including *Streptococcus pneumoniae*, *Haemophilus influenzae*, and *Moraxella catarrhalis*, including β -lactamase-producing strains [3]
- **Urinary Tract Infections:** Demonstrated efficacy in complicated UTIs with similar efficacy to cefadroxil, cefaclor, and cefuroxime axetil [3]
- **Pediatric Infections:** Effective for otitis media, pneumonia, pharyngotonsillitis, and urinary tract infections in children [3]
- **Sexually Transmitted Infections:** Preliminary data show single-dose cefetamet pivoxil effectively eradicates *Neisseria gonorrhoeae* [3]

Dosing Considerations

- **Administration Timing:** Should be administered within 1 hour of a meal to optimize bioavailability [1] [2]
- **Formulation Selection:** Tablet formulation preferred over syrup due to superior food-enhanced absorption [1] [2]
- **Renal Adjustment:** Essential for patients with creatinine clearance below 40 mL/min/1.73m² [2]
- **Dosing Interval:** Standard dosage of 500mg every 12 hours maintains plasma concentrations above MIC₉₀ for susceptible pathogens [2]

Conclusion

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